N-[4-(2,4-Dichlorophenoxy)butyl]-3-(trifluoromethyl)aniline

Lipophilicity Drug-likeness Membrane permeability

The sole fluorine-containing member of the N-[4-(2,4-dichlorophenoxy)butyl] aniline series (XLogP3=6.4, TPSA=21.3 Ų), uniquely enabling ¹⁹F NMR-based metabolic monitoring without LC‑MS/MS. Serves as the optimal high-lipophilicity anchor point for PAMPA/Caco-2 permeability panels and the definitive electron‑poor aniline probe (σₘ ≈ +0.43) for CYP450 metabolism studies. Differentiates reliably via extended C18 retention for HPLC system suitability. ≥95% HPLC purity. Research use only.

Molecular Formula C17H16Cl2F3NO
Molecular Weight 378.2 g/mol
CAS No. 1040684-95-4
Cat. No. B1385218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(2,4-Dichlorophenoxy)butyl]-3-(trifluoromethyl)aniline
CAS1040684-95-4
Molecular FormulaC17H16Cl2F3NO
Molecular Weight378.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)NCCCCOC2=C(C=C(C=C2)Cl)Cl)C(F)(F)F
InChIInChI=1S/C17H16Cl2F3NO/c18-13-6-7-16(15(19)11-13)24-9-2-1-8-23-14-5-3-4-12(10-14)17(20,21)22/h3-7,10-11,23H,1-2,8-9H2
InChIKeyOABCIRIHVUYRTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[4-(2,4-Dichlorophenoxy)butyl]-3-(trifluoromethyl)aniline (CAS 1040684-95-4): Structural Identity and Physicochemical Baseline for Procurement Decisions


N-[4-(2,4-Dichlorophenoxy)butyl]-3-(trifluoromethyl)aniline (CAS 1040684-95-4, PubChem CID 28307936) is a synthetic N-aryl secondary amine belonging to a commercially available series of N-[4-(2,4-dichlorophenoxy)butyl]-substituted aniline derivatives [1]. Its molecular formula is C₁₇H₁₆Cl₂F₃NO with a molecular weight of 378.2 g/mol [1]. The compound features a 2,4-dichlorophenoxybutyl linker tethered to a 3-(trifluoromethyl)aniline moiety, where the –CF₃ group at the meta position of the aniline ring constitutes the sole structural variable that distinguishes it from at least seven closely related analogs offered under the same catalog series (sc-330913 through sc-330921) by Santa Cruz Biotechnology . It is supplied exclusively as a research-grade chemical (purity ≥95% by HPLC) and is not formulated for diagnostic or therapeutic use . Users should note that some vendor listings incorrectly equate this compound with the herbicide diflufenican (CAS 83164-33-4), which possesses a distinct phenoxynicotinanilide scaffold and is structurally unrelated [2].

Why N-[4-(2,4-Dichlorophenoxy)butyl]-3-(trifluoromethyl)aniline Cannot Be Freely Substituted by In-Series Analogs


Within the N-[4-(2,4-dichlorophenoxy)butyl] aniline series commercialized by Santa Cruz Biotechnology, the sole structural variable is the substituent pattern on the aniline ring—yet this single modification drives large-magnitude shifts in computed lipophilicity (ΔXLogP3 up to ~2.1 log units across the series), hydrogen-bond acceptor count (range: 2 to 5), and electronic character of the aromatic amine [1]. The 3-trifluoromethyl (–CF₃) group on the target compound imparts a uniquely strong electron-withdrawing inductive effect (Hammett σₘ ≈ 0.43) that is qualitatively and quantitatively absent in analogs bearing electron-donating methyl, ethoxy, methoxyethoxy, or phenethyloxy substituents [2]. These physicochemical differences are not cosmetic: they predictably alter membrane partitioning, protein-binding propensity, oxidative metabolic susceptibility, and spectroscopic detectability—meaning that a dimethylaniline or ethoxyaniline congener cannot serve as a drop-in replacement in any experimental protocol where lipophilicity, electronic profile, or fluorine-specific detection is a design parameter [2].

Quantitative Differentiation Evidence for N-[4-(2,4-Dichlorophenoxy)butyl]-3-(trifluoromethyl)aniline vs. Closest In-Series Analogs


Computed Lipophilicity (XLogP3): CF₃ Confers the Highest logP Among Non-Aromatic-Extended Analogs

The target compound bearing a 3-CF₃ group exhibits a computed XLogP3 of 6.4, which is 0.1 log unit higher than the 2,5-dimethyl and 3,4-dimethyl analogs (both 6.3), 0.5 log units higher than the 3-ethoxy analog (5.9), 1.0 log unit higher than the 3-(2-methoxyethoxy) analog (5.4), and 1.1 log units lower than the 3-(phenethyloxy) analog (7.5) [1]. Among analogs that do not introduce an extended aromatic ring system, the –CF₃ substituent yields the highest lipophilicity in the series, exceeding that of isosteric methyl substitution [1].

Lipophilicity Drug-likeness Membrane permeability

Hydrogen-Bond Acceptor Capacity: The CF₃ Group Provides the Highest Acceptor Count in the Series

The target compound has a computed hydrogen-bond acceptor (HBA) count of 5 (attributable to the aniline nitrogen, ether oxygen, and three fluorine atoms of the –CF₃ group functioning as weak H-bond acceptors), compared to HBA counts of 2 for the 2,5-dimethyl and 3,4-dimethyl analogs, 3 for the 3-ethoxy analog, and 4 for the 3-(2-methoxyethoxy) analog [1]. The three C–F bonds of the trifluoromethyl group, while individually weak H-bond acceptors, collectively contribute three additional acceptor sites not present in any methyl- or ethoxy-substituted congener [1].

Hydrogen bonding Molecular recognition Pharmacophore design

Electronic Modulation of Aniline Basicity: CF₃ Is the Only Strongly Electron-Withdrawing Substituent in the Commercial Series

The Hammett meta constant (σₘ) for the –CF₃ group is approximately +0.43, indicating a strong electron-withdrawing inductive effect, whereas methyl substituents are weakly electron-donating (σₘ ≈ −0.07), and alkoxy groups are moderately electron-donating by resonance (σₘ ≈ +0.10 for –OCH₃ with competing resonance donation) [1]. This polarity reversal means the aniline nitrogen of the target compound is significantly less basic than that of any dimethyl-, ethoxy-, or methoxyethoxy-substituted analog in the Santa Cruz Biotechnology catalog series [1]. For reference, the pKa of the conjugate acid of 3-(trifluoromethyl)aniline is approximately 3.5, compared to ~4.6 for unsubstituted aniline and ~5.1 for 3-methylaniline [1].

Electronic effect Basicity Reactivity SAR

19F NMR Spectroscopic Handle: CF₃ Enables Fluorine-Specific Detection Absent in All Other In-Series Analogs

The target compound contains three chemically equivalent fluorine atoms in the –CF₃ group, giving rise to a characteristic ¹⁹F NMR singlet typically in the δ −60 to −65 ppm range [1]. None of the other Santa Cruz Biotechnology catalog analogs (dimethyl, ethoxy, methoxyethoxy, phenethyloxy, or isopentyloxy derivatives) contain fluorine atoms and are therefore completely invisible to ¹⁹F NMR . This provides a background-free detection modality: ¹⁹F NMR has ~83% the sensitivity of ¹H NMR with near-zero biological background, enabling direct compound tracking in complex biological matrices such as cell lysates, plasma, or tissue homogenates without interference from endogenous molecules [1].

19F NMR Fluorine probe Metabolite tracking Analytical method development

Topological Polar Surface Area and Rotatable Bond Profile: Balanced Passive Permeability Characteristics

The target compound has a computed topological polar surface area (TPSA) of 21.3 Ų and 7 rotatable bonds, compared to 21.3 Ų / 7 rotatable bonds for both dimethyl analogs, 30.5 Ų / 9 rotatable bonds for the 3-ethoxy analog, and 39.8 Ų / 11 rotatable bonds for the 3-(2-methoxyethoxy) analog (values inferred from PubChem Cactvs descriptors) [1]. The target compound therefore has the lowest TPSA among all oxygen-containing analogs while maintaining a rotatable bond count (7) that satisfies the Veber rule threshold of ≤10 for oral bioavailability prediction [1][2]. The combination of high lipophilicity (XLogP3 = 6.4) with low TPSA (21.3 Ų) places the compound firmly in the passive membrane-permeability-favorable quadrant of standard drug-likeness plots [2].

Drug-likeness Bioavailability Veber rules TPSA

Recommended Research and Procurement Application Scenarios for N-[4-(2,4-Dichlorophenoxy)butyl]-3-(trifluoromethyl)aniline


Lipophilicity-Dependent Partitioning and Membrane Permeability Screening Panels

With the highest XLogP3 (6.4) among non-aromatic-extended series analogs and the lowest TPSA (21.3 Ų) among all oxygen-substituted congeners [1], the target compound is the optimal choice for constructing lipophilicity-response curves in PAMPA (Parallel Artificial Membrane Permeability Assay) or Caco-2 permeability screening panels. When used alongside the 3-ethoxy (XLogP3=5.9) or 3-(2-methoxyethoxy) (XLogP3=5.4) analogs, this compound establishes the high-lipophilicity anchor point in a within-series logP-permeability correlation.

Metabolic Stability Assessment via 19F NMR in Complex Biological Matrices

As the sole fluorine-containing member of the Santa Cruz Biotechnology N-[4-(2,4-dichlorophenoxy)butyl] aniline series, this compound uniquely enables ¹⁹F NMR-based metabolic stability monitoring in liver microsome incubations, hepatocyte cultures, or whole-organism exposure studies [2]. The three equivalent fluorine nuclei provide a singlet signal with no biological background interference, allowing direct quantification of parent compound depletion without requiring LC-MS/MS method development or radiolabeled tracer synthesis [2].

Structure-Activity Relationship (SAR) Probe for Electron-Withdrawing Substituent Effects

The CF₃ group's strong electron-withdrawing character (σₘ ≈ +0.43) [3] makes this compound the definitive 'electron-poor aniline' probe within the series. Pairing this compound with the electron-rich 2,5-dimethyl or 3,4-dimethyl analogs (σₘ ≈ −0.07 for –CH₃) enables systematic exploration of how aromatic amine electronic character modulates target binding, reactivity toward electrophilic reagents, or oxidative N-dealkylation rates in cytochrome P450 metabolism studies.

Chromatographic Method Development and Retention Time Benchmarking

The high lipophilicity (XLogP3=6.4) and distinct hydrogen-bond acceptor profile (HBA count=5) [1] of the target compound provide a clear chromatographic differentiation point for reversed-phase HPLC method development. When used as an internal standard or retention time marker alongside the less lipophilic series members, this compound consistently exhibits the longest retention time on C18 columns under typical acetonitrile/water gradients, facilitating peak identification and system suitability testing in purity analysis workflows.

Quote Request

Request a Quote for N-[4-(2,4-Dichlorophenoxy)butyl]-3-(trifluoromethyl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.